L-Isoleucylglycyl-L-threonyl-L-methionylglycine
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Overview
Description
L-Isoleucylglycyl-L-threonyl-L-methionylglycine is a peptide composed of the amino acids isoleucine, glycine, threonine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucylglycyl-L-threonyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucylglycyl-L-threonyl-L-methionylglycine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various chemical reagents, such as alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid residues.
Scientific Research Applications
L-Isoleucylglycyl-L-threonyl-L-methionylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Processes: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Isoleucylglycyl-L-threonyl-L-methionylglycine depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The peptide can also influence cellular pathways involved in signal transduction, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglycyl-L-seryl-L-alanyl-L-glutaminyl-L-leucyl-L-leucyl-N5-(diaminomethylene)-L-ornithyl-L-glutaminyl-L-leucylglycyl-L-prolyl-L-prolylglycyl-L-seryl-N5-(diaminomethylene)-L-ornithinamide
- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu
Uniqueness
L-Isoleucylglycyl-L-threonyl-L-methionylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and polar residues allows for diverse interactions with biological molecules, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
915780-14-2 |
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Molecular Formula |
C19H35N5O7S |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H35N5O7S/c1-5-10(2)15(20)18(30)21-8-13(26)24-16(11(3)25)19(31)23-12(6-7-32-4)17(29)22-9-14(27)28/h10-12,15-16,25H,5-9,20H2,1-4H3,(H,21,30)(H,22,29)(H,23,31)(H,24,26)(H,27,28)/t10-,11+,12-,15-,16-/m0/s1 |
InChI Key |
NQTXFNLXPLYUGO-WYEAJDFLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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